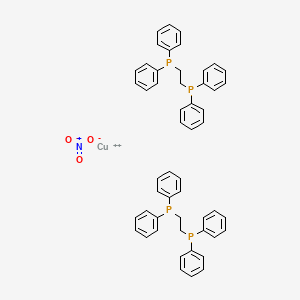
Cu-Eppe
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cu-Eppe, also known as this compound, is a useful research compound. Its molecular formula is C52H48CuNO3P4+ and its molecular weight is 922.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Catalytic Applications
Cu-Eppe has been explored extensively for its catalytic properties in organic reactions. Its ability to facilitate oxidation and reduction reactions makes it a valuable component in synthetic organic chemistry.
- Oxidation Reactions : this compound has been utilized as a catalyst for the oxidation of alcohols to aldehydes and ketones. The complex's ability to stabilize reactive intermediates enhances reaction rates and selectivity.
- Cross-Coupling Reactions : Research indicates that this compound can effectively promote cross-coupling reactions, such as the Ullmann reaction, which is pivotal in forming carbon-carbon bonds. This application is crucial for synthesizing complex organic molecules used in pharmaceuticals and agrochemicals.
Biomedical Applications
The biomedical field has seen promising applications of this compound due to its biocompatibility and biological activity.
- Antimicrobial Properties : this compound exhibits significant antimicrobial activity against various pathogens. Studies have shown that copper complexes can disrupt microbial cell membranes, leading to cell death. This property positions this compound as a potential candidate for developing antimicrobial coatings for medical devices.
- Anticancer Activity : Recent investigations suggest that this compound may induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction. Its effectiveness against different cancer cell lines highlights its potential as an anticancer agent.
Materials Science
In materials science, this compound is being explored for its unique physical properties, which can be harnessed in various applications.
- Nanomaterials Synthesis : this compound serves as a precursor for synthesizing copper oxide nanoparticles, which have applications in catalysis, sensors, and energy storage devices. The nanoparticles exhibit enhanced conductivity and stability, making them suitable for use in electronic devices.
- Polymer Composites : Incorporating this compound into polymer matrices has shown improvements in mechanical properties and thermal stability. These composites can be utilized in packaging materials that require antimicrobial properties or enhanced durability.
Case Study 1: Catalytic Efficiency of this compound
A study conducted by researchers at the University of Colorado demonstrated the effectiveness of this compound in catalyzing the oxidation of primary alcohols under mild conditions. The results indicated that the complex provided high yields with minimal by-products, showcasing its potential for industrial applications in fine chemical synthesis.
Case Study 2: Antimicrobial Coatings
At Yokohama City University, researchers developed antimicrobial coatings using this compound for surgical instruments. In vitro studies showed a significant reduction in bacterial colonization on surfaces treated with the copper complex compared to untreated controls. This application could lead to safer surgical environments and reduced infection rates.
特性
CAS番号 |
31933-90-1 |
|---|---|
分子式 |
C52H48CuNO3P4+ |
分子量 |
922.4 g/mol |
IUPAC名 |
copper;2-diphenylphosphanylethyl(diphenyl)phosphane;nitrate |
InChI |
InChI=1S/2C26H24P2.Cu.NO3/c2*1-5-13-23(14-6-1)27(24-15-7-2-8-16-24)21-22-28(25-17-9-3-10-18-25)26-19-11-4-12-20-26;;2-1(3)4/h2*1-20H,21-22H2;;/q;;+2;-1 |
InChIキー |
WYZADZJEKSJUTC-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)P(CCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.C1=CC=C(C=C1)P(CCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.[N+](=O)([O-])[O-].[Cu+2] |
正規SMILES |
C1=CC=C(C=C1)P(CCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.C1=CC=C(C=C1)P(CCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.[N+](=O)([O-])[O-].[Cu+2] |
同義語 |
is(1,2-bis-(diphenylphosphino)ethane)Cu(I) Cu(I)(eppe)(2)Cl Cu-eppe |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















